2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine
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Overview
Description
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in scientific research for its potential use in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways in the body.
Biochemical And Physiological Effects
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine has been found to have various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth
2. Reduction of inflammation
3. Inhibition of cancer cell growth
Advantages And Limitations For Lab Experiments
The advantages of using 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine in lab experiments include its potential as a broad-spectrum antimicrobial agent, its anti-inflammatory properties, and its potential as an anticancer agent. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine, including:
1. Further studies to understand the mechanism of action of this compound
2. Development of more potent analogs of 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine for use as antimicrobial, anti-inflammatory, and anticancer agents
3. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects
Conclusion:
In conclusion, 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine is a heterocyclic compound that has potential applications in various fields of scientific research. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties, and has shown promising results. However, further research is needed to fully understand its mechanism of action and to develop more potent analogs for use in therapeutic applications.
Synthesis Methods
The synthesis of 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine involves the reaction of 3-aminopyridine with 2-chloroacetic acid, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting compound is then treated with sodium methoxide to yield 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine.
Scientific Research Applications
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine has been studied extensively for its potential use in scientific research. This compound has been found to have various applications, including:
1. Antimicrobial activity: 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
2. Anti-inflammatory activity: This compound has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.
3. Anticancer activity: 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine has been found to have anticancer activity against various cancer cell lines.
properties
CAS RN |
120623-52-1 |
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Product Name |
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine |
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9N3O/c1-8-4-5-9(7-14-8)12-15-11-10(16-12)3-2-6-13-11/h2-7H,1H3 |
InChI Key |
JEHWERXPUUGOSR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
synonyms |
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine |
Origin of Product |
United States |
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